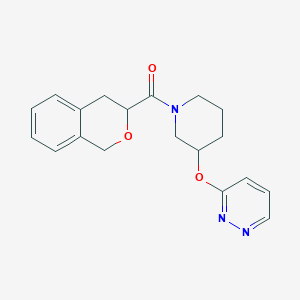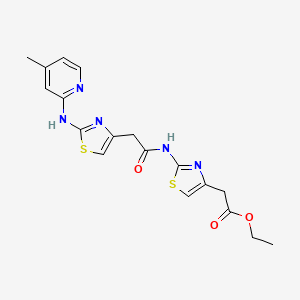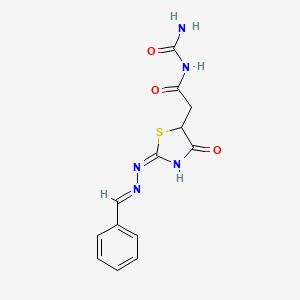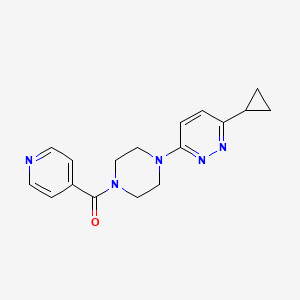
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone, also known as CPPM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPM is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone's mechanism of action is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been shown to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has also been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been shown to act as an antagonist at the α2-adrenergic receptor, which is involved in the regulation of stress and anxiety.
Biochemical and physiological effects:
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been shown to have various biochemical and physiological effects. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood, motivation, and stress. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has also been shown to decrease the levels of cortisol, a stress hormone, in the blood. Additionally, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has various advantages and limitations for lab experiments. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone is a small molecule that can easily penetrate cell membranes and reach its target receptors in the central nervous system. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone is also relatively stable and can be easily synthesized in the lab. However, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has not been extensively studied in animal models, and its long-term effects on the brain and behavior are not fully understood.
Future Directions
There are various future directions for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone research. One area of research is the development of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone analogs that have improved solubility and selectivity for specific receptors. Another area of research is the study of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone in animal models to better understand its long-term effects on the brain and behavior. Additionally, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone could be studied in combination with other drugs to determine its potential as a treatment for various psychiatric disorders. Overall, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic applications.
Synthesis Methods
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone can be synthesized through various methods, including the reaction of 6-cyclopropylpyridazine-3-carboxylic acid with piperazine and pyridine-4-carboxaldehyde. Another method involves the reaction of 6-cyclopropylpyridazine-3-carboxylic acid with piperazine and 4-chlorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The purity of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has been shown to bind to various receptors in the central nervous system, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the α2-adrenergic receptor. (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone has also been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(14-5-7-18-8-6-14)22-11-9-21(10-12-22)16-4-3-15(19-20-16)13-1-2-13/h3-8,13H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWYTUCGPKCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

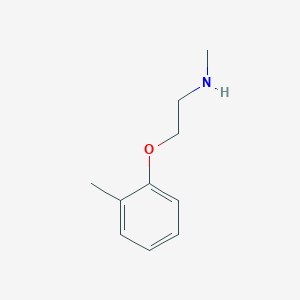
![N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2719799.png)
![(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide](/img/structure/B2719800.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719804.png)
![2-{4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2719809.png)
![Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2719810.png)
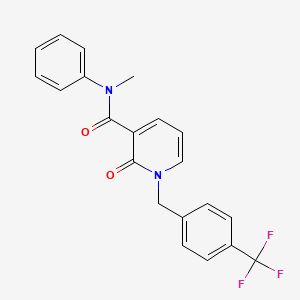

![2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2719813.png)
